molecular formula C20H24O6S2 B14737390 [(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate CAS No. 5433-22-7

[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate

Cat. No.: B14737390
CAS No.: 5433-22-7
M. Wt: 424.5 g/mol
InChI Key: MDNOTLODSMKMDL-BGYRXZFFSA-N
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Description

This compound is a cyclohexane-based bis-sulfonate ester featuring two 4-methylbenzenesulfonyl (tosyl) groups at the (1R,2S) positions. Tosyl groups are widely recognized as excellent leaving groups in organic synthesis, particularly in nucleophilic substitution reactions. The stereochemistry of the cyclohexyl backbone is critical, as it influences molecular conformation, crystal packing, and reactivity.

Properties

CAS No.

5433-22-7

Molecular Formula

C20H24O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h7-14,19-20H,3-6H2,1-2H3/t19-,20+

InChI Key

MDNOTLODSMKMDL-BGYRXZFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@@H]2OS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural distinctions between the target compound and related sulfonate esters:

Compound Name (CAS) Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight
Target Compound (Not listed in evidence) Cyclohexane Dual tosyl groups at (1R,2S) (1R,2S) C₂₀H₂₂O₆S₂ 438.51 g/mol*
(1R,2S)-1-Amino-2-vinylcyclopropane carboxylate methyl ester tosylate (862273-27-6) Cyclopropane Tosyl, amino, vinyl, methyl ester (1R,2S) C₁₄H₁₉NO₅S 313.37 g/mol
(1R,2S)-2-Fluorocyclopropanamine tosylate (143062-84-4) Cyclopropane Tosyl, fluorine, amino (1R,2S) C₁₀H₁₄FNO₃S 247.29 g/mol
Ethyl (1R,2S)-1-amino-2-vinylcyclopropane carboxylate tosylate (1159609-95-6) Cyclopropane Tosyl, amino, vinyl, ethyl ester (1R,2S) C₁₅H₂₁NO₅S 327.40 g/mol
((1R,4R)-4-(ethylsulfonamido)cyclohexyl)methyl tosylate (2169920-33-4) Cyclohexane Tosyl, ethylsulfonamido (1R,4R) C₁₆H₂₅NO₅S₂ 375.50 g/mol

*Estimated based on structural analogy.

Key Observations :

  • Core Structure : The target compound’s cyclohexane backbone provides greater conformational flexibility compared to cyclopropane derivatives, which exhibit ring strain and rigidity .
  • Its dual tosyl groups enhance leaving-group capability, making it useful in SN2 reactions.
  • Stereochemistry : The (1R,2S) configuration is shared with cyclopropane derivatives (e.g., 862273-27-6), but distinct from the (1R,4R) configuration in 2169920-33-4, which affects spatial arrangement and intermolecular interactions .

Crystallographic and Analytical Considerations

The target compound’s stereochemistry necessitates precise structural validation via X-ray crystallography. Programs like SHELX (used for small-molecule refinement) and ORTEP-III (for graphical representation) are critical for confirming bond angles and torsional strain . For example:

  • Cyclopropane derivatives (e.g., 862273-27-6) require high-resolution data due to small ring strain effects, while cyclohexane-based compounds (e.g., the target) may form more stable crystals owing to conformational flexibility .

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